Scientific Field: Environmental Science and Pollution Research
Summary of Application: Methyl orange dye adsorbed biochar has been used as a potential Brønsted acid catalyst for microwave-assisted biodiesel production.
Methods of Application: The biochar was made by slow pyrolysis from a variety of biomass, primarily cassava peel, irul wood sawdust, and coconut shell. The dye adsorbed biochar made from cassava peel was utilized as a Brønsted acid catalyst for microwave-assisted biodiesel production from Millettia pinnata seed oil.
Scientific Field: Chemical Engineering
Summary of Application: Methyl orange (MO) is a highly carcinogenic and harmful contaminant, which has been extensively reported for its detrimental impact on human and aquatic life.
Methods of Application: The recent advancement in designing of nanomaterials (NMs) stabilized on different fabricating assemblies and their application in photocatalysis of MO dye.
Results or Outcomes: The review explains the recent advancement, parameters affecting photocatalytic studies, kinetics and photocatalytic mechanism of MO.
Methyl orange (also known as sodium p-dimethylaminobenzenesulfonate) is a synthetic pH indicator commonly used in acid-base titrations. It is an orange-colored powder derived from azobenzene and plays a significant role in scientific research due to its distinct color change at a specific pH range [].
Methyl orange has a key structural feature – the presence of an azo group (–N=N–). This group is responsible for the compound's color and its pH-dependent behavior. The azo group is connected to two aromatic rings, one containing a dimethylamine group (–N(CH3)2) and the other containing a sulfonate group (–SO3Na). The dimethylamine group donates electrons to the azo group, influencing its response to changes in acidity [].
Methyl orange is synthesized through a two-step process. First, a diazonium salt is formed from sulfanilic acid. Then, the diazonium salt undergoes a nucleophilic aromatic substitution reaction with dimethylaniline, followed by rearomatization to form methyl orange [].
The balanced chemical equation for this reaction is complex, but it can be generally represented as:
Sulfanilic acid + Sodium nitrite + Hydrochloric acid -> Diazonium salt
Diazonium salt + Dimethylaniline -> Methyl orange + Hydrochloric acid
Methyl orange decomposes upon heating to high temperatures (above 300°C) []. The exact decomposition products are not well-documented in scientific research.
In a typical acid-base titration, methyl orange acts as a visual indicator. In acidic solutions (pH below 3.1), methyl orange remains red. As the base is added during titration, the solution becomes less acidic, and methyl orange changes color to yellow at the equivalence point (pH around 4.4) []. This sharp color change allows for the determination of the endpoint of the titration.
The mechanism of action of methyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic solutions (low pH), the azo group accepts a proton (H+) and becomes positively charged. This change in charge distribution alters the electronic structure of the molecule, resulting in the red color observed. Conversely, in basic solutions (high pH), the protonated azo group loses a proton, returning to its neutral form. This change leads to a different electronic configuration and a shift in color to yellow [].
Acute Toxic